molecular formula C21H23NO6S B2579153 (2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate CAS No. 609791-64-2

(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate

Cat. No.: B2579153
CAS No.: 609791-64-2
M. Wt: 417.48
InChI Key: SIZRSXWJODZILD-UHFFFAOYSA-N
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Description

(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is an organic compound that belongs to the class of benzodioxoles These compounds contain a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate typically involves multiple steps. One common method involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent in the presence of a base.

    Coupling with Piperidine: The piperidine moiety is introduced through a nucleophilic substitution reaction with 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. In cancer cells, it has been shown to cause cell cycle arrest and induce apoptosis. This is achieved through the modulation of microtubule assembly, leading to the suppression of tubulin polymerization or stabilization of microtubule structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2H-1,3-benzodioxol-5-yl)methyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-(4-methylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-15-8-10-22(11-9-15)29(24,25)18-5-3-17(4-6-18)21(23)26-13-16-2-7-19-20(12-16)28-14-27-19/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZRSXWJODZILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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